(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Description
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Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O7S/c23-22-17-8-7-15(29-30(24,25)16-4-2-1-3-5-16)12-19(17)28-21(22)11-14-6-9-18-20(10-14)27-13-26-18/h1-12H,13H2/b21-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBGMFGHOPZCRE-NHDPSOOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 440.4 g/mol. The compound features a complex structure that includes a benzodioxole moiety, which is known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves reactions between benzo[d][1,3]dioxole derivatives and appropriate carbonyl compounds under specific conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives. A notable study demonstrated that several synthesized derivatives exhibited significant cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for some derivatives were found to be lower than that of the standard drug doxorubicin, indicating potent antitumor activity.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis revealed that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Other Biological Activities
In addition to anticancer properties, compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives have shown potential in other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Antioxidant Activity : The presence of the benzodioxole moiety has been associated with antioxidant effects, which can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activities, indicating possible applications in treating neurodegenerative diseases.
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran and evaluated their anticancer efficacy against different cell lines. The study concluded that modifications in the substituents significantly influenced the cytotoxic activity and selectivity towards cancer cells compared to normal cells .
Neuroprotective Study
Another study examined the neuroprotective effects of related benzodioxole derivatives in a mouse model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
